molecular formula C7H13ClF3NO B2610127 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride CAS No. 2089257-13-4

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride

Cat. No.: B2610127
CAS No.: 2089257-13-4
M. Wt: 219.63
InChI Key: MBDMWPLGAFDSKZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H12F3NO·HCl and a molecular weight of 219.63 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and an oxan-4-yl moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 2,2,2-trifluoroacetaldehyde with oxan-4-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxan-4-yl moiety may also play a role in the compound’s overall biological activity by influencing its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride is unique due to its specific trifluoromethyl and oxan-4-yl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-(oxan-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;/h5-6H,1-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDMWPLGAFDSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089257-13-4
Record name 2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanamine;hydrochloride
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